1,3-Dibenzyl-5-nitropyrimidine-2,4-dione

Catalog No.
S16103992
CAS No.
18592-26-2
M.F
C18H15N3O4
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibenzyl-5-nitropyrimidine-2,4-dione

CAS Number

18592-26-2

Product Name

1,3-Dibenzyl-5-nitropyrimidine-2,4-dione

IUPAC Name

1,3-dibenzyl-5-nitropyrimidine-2,4-dione

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C18H15N3O4/c22-17-16(21(24)25)13-19(11-14-7-3-1-4-8-14)18(23)20(17)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

JFHNAZJXOIUTSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-]

1,3-Dibenzyl-5-nitropyrimidine-2,4-dione is a synthetic organic compound characterized by its unique pyrimidine structure, which includes two benzyl groups and a nitro group. This compound belongs to the class of pyrimidinediones, which are known for their diverse chemical properties and biological activities. The molecular formula of 1,3-dibenzyl-5-nitropyrimidine-2,4-dione is C18H16N4O3C_{18}H_{16}N_{4}O_{3}, and it has a molecular weight of approximately 336.34 g/mol. The presence of the nitro group significantly influences its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: The compound can be oxidized at the amino and nitro groups, potentially leading to the formation of other derivatives such as nitroso compounds.
  • Reduction: Reduction reactions can convert the nitro group into an amino group, resulting in diamino derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride .
  • Substitution Reactions: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, allowing for the introduction of diverse chemical functionalities.

The biological activity of 1,3-dibenzyl-5-nitropyrimidine-2,4-dione is an area of active research. Compounds in this class have been shown to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of both amino and nitro groups may enhance its potential as a therapeutic agent by modulating biological processes such as cell proliferation and apoptosis. Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against certain cancer cell lines .

The synthesis of 1,3-dibenzyl-5-nitropyrimidine-2,4-dione typically involves several steps:

  • Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves condensing urea with benzaldehyde and ethyl acetoacetate under acidic conditions.
  • Benzylation: Benzyl groups are introduced via benzylation reactions using benzyl chloride and a suitable base such as sodium hydride.
  • Nitrosation: The introduction of the nitro group can be performed by treating the compound with nitrous acid or sodium nitrite in acidic conditions.
  • Amination: Finally, an amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source .

1,3-Dibenzyl-5-nitropyrimidine-2,4-dione has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new anticancer agents or other therapeutics targeting specific diseases.
  • Organic Synthesis: Its unique structure allows it to act as a versatile building block for synthesizing more complex organic molecules.

Interaction studies involving 1,3-dibenzyl-5-nitropyrimidine-2,4-dione focus on its binding affinity to various biological targets. Research indicates that this compound may interact with specific enzymes or receptors that play critical roles in cellular signaling pathways. Understanding these interactions is essential for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1,3-dibenzyl-5-nitropyrimidine-2,4-dione:

Compound NameKey FeaturesUniqueness
6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dioneLacks the nitro group; different reactivityNo nitro group affects biological activity
5-Nitroso-1,3-dibenzylpyrimidine-2,4(1H,3H)-dioneLacks the amino group; altered interaction profileDifferent functional groups lead to varied effects
6-Amino-1,3-dibenzyl-5-nitropyrimidine-2,4(1H,3H)-dioneContains both amino and nitro groupsDual functionality enhances reactivity and activity

The uniqueness of 1,3-dibenzyl-5-nitropyrimidine-2,4-dione lies in its combination of both amino and nitro groups. This dual functionality allows it to participate in a wide range of

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

337.10625597 g/mol

Monoisotopic Mass

337.10625597 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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